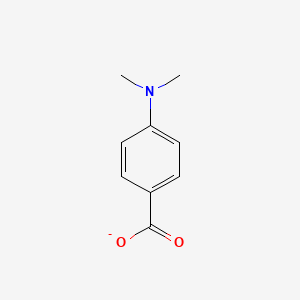

4-(Dimethylamino)benzoate

Description

Significance and Context of 4-(Dimethylamino)benzoate in Contemporary Chemical Science

This compound, often encountered as its ester derivatives like ethyl this compound (EDB or EDAB) and methyl this compound, is a chemical compound of significant interest in various domains of contemporary chemical science. ontosight.aisellchems.com Its core structure, featuring a benzene (B151609) ring substituted with a dimethylamino group and a carboxyl group (or an ester thereof), gives rise to unique electronic and photophysical properties that are central to its applications. ontosight.airsc.org The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group at the para position leads to a pronounced intramolecular charge transfer (ICT) character, particularly in the excited state. researchgate.netacs.org This characteristic is fundamental to its role in photochemistry and materials science.

In the field of polymer chemistry, esters of this compound are widely recognized as highly efficient co-initiators or tertiary amine synergists in photopolymerization processes. hampfordresearch.comesstechinc.com They are frequently used in conjunction with Type II photoinitiators, such as camphorquinone (B77051) and benzophenone, to initiate the polymerization of monomers like acrylates and methacrylates upon exposure to UV or visible light. hampfordresearch.comesstechinc.comsigmaaldrich.com This application is of paramount importance in industries ranging from dental materials, where it is used in light-cured dental composites and adhesives, to coatings, inks, and microelectronics manufacturing. sellchems.comhampfordresearch.comiucr.org The mechanism involves the generation of reactive free radicals through an electron transfer process from the amine to the excited photoinitiator, which then initiate the polymerization chain reaction. hampfordresearch.com

Beyond polymerization, the distinct fluorescence properties of this compound derivatives make them valuable as fluorescent probes. rsc.orgbiosynth.com Their emission characteristics are often sensitive to the polarity of their environment, a phenomenon that can be exploited to study the microenvironment of complex systems like proteins and polymer matrices. rsc.orgresearchgate.net Specifically, they can exhibit dual fluorescence, with the emission spectrum being dependent on the solvent polarity, which is indicative of the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netacs.org This solvatochromic behavior is a key feature that researchers leverage to probe local environments in biological and material systems. rsc.org

Furthermore, derivatives of this compound serve as versatile intermediates in organic synthesis. ontosight.aiontosight.ai They are building blocks for the creation of more complex molecules, including pharmaceuticals, dyes, and other functional organic materials. ontosight.aiontosight.ai The reactivity of the aromatic ring, the amine, and the carboxyl group allows for a variety of chemical transformations, making it a staple in the synthetic chemist's toolbox. The study of its analogues also extends into medicinal chemistry, where the benzoate (B1203000) scaffold is explored for potential therapeutic activities. ontosight.ai

Evolution of Research Perspectives on this compound and its Analogues

The scientific community's interest in this compound and its analogues has evolved significantly over the decades, transitioning from fundamental studies of its properties to a wide array of sophisticated applications.

Early research on this compound and its parent molecule, 4-(dimethylamino)benzonitrile (B74231) (DMABN), was heavily focused on understanding their unusual photophysical behavior. acs.org The discovery of dual fluorescence in polar solvents for DMABN in the 1960s sparked intense theoretical and experimental investigation into the nature of the excited states of such donor-acceptor systems. acs.org This led to the development of the Twisted Intramolecular Charge Transfer (TICT) model, which proposed that upon photoexcitation, the dimethylamino group twists relative to the benzene ring, leading to a highly polar excited state that is stabilized in polar solvents and emits at a longer wavelength. researchgate.netacs.org Much of the initial research on esters like methyl this compound was aimed at further elucidating the intricacies of this ICT process. acs.orgacs.org

As the understanding of their photochemistry deepened, the focus of research shifted towards harnessing these properties for practical applications. In the latter half of the 20th century, the potential of this compound esters as co-initiators in photopolymerization was recognized. This opened up a major avenue of research and development, particularly in the formulation of dental resins, UV-curable coatings, and printing inks. hampfordresearch.comscientificlabs.comresearchgate.net Research in this area has continually sought to improve the efficiency of these photoinitiator systems, exploring new analogues and their performance with different photoinitiators and monomer systems. mdpi.com

In parallel, the unique fluorescence characteristics of this compound derivatives led to their exploration as environmental sensors and biological probes. rsc.org Researchers began designing and synthesizing novel analogues with specific functionalities to target particular biological structures or to report on the local properties of materials. rsc.orgrsc.org For example, derivatives have been designed to be incorporated into the chromophore-binding pocket of proteins like rhodopsin to study the intricate processes of vision. rsc.orgrsc.org

More recently, research has expanded to include the environmental fate and toxicological aspects of these compounds, driven by their widespread use in consumer products like sunscreens. researchgate.netnih.govmdpi.com Studies now investigate their photodegradation pathways in aquatic environments and their potential for bioaccumulation. researchgate.netnih.govmdpi.com Furthermore, advanced computational techniques, such as Density Functional Theory (DFT), are now routinely employed to predict and understand the molecular structure, electronic properties, and reactivity of these compounds with high accuracy, guiding the design of new derivatives for specific applications like dye-sensitized solar cells. researchgate.netscispace.com The synthesis of analogues has also been a continuous area of research, with a focus on developing more efficient and environmentally friendly synthetic methods. nih.gov

Scope and Objectives of the Academic Research Review on this compound

This academic research review provides a focused and comprehensive examination of the chemical compound this compound and its derivatives. The primary objective is to synthesize and present the current state of knowledge regarding its chemical synthesis, structural characteristics, and diverse applications, based on peer-reviewed scientific literature.

The scope of this review is strictly defined to cover the following core areas:

Synthesis and Structural Analysis: This section will detail established and modern synthetic routes to this compound and its esters. It will also cover the elucidation of its molecular structure through various spectroscopic techniques and computational methods.

Spectroscopic and Photophysical Properties: A thorough discussion of the compound's interaction with electromagnetic radiation will be provided. This includes its absorption and emission spectra, with a particular focus on the phenomenon of dual fluorescence and the underlying principles of intramolecular charge transfer (ICT) and the formation of twisted intramolecular charge transfer (TICT) states.

Applications in Chemical Research: The review will explore the key applications of this compound derivatives, specifically their roles as:

Photoinitiators and Synergists: Detailing their mechanism and utility in photopolymerization.

Fluorescent Probes: Highlighting their use in sensing and studying molecular environments.

Synthetic Intermediates: Illustrating their value as building blocks in organic synthesis.

Analogues and Their Significance: The review will touch upon the synthesis and importance of various analogues of this compound, showcasing how structural modifications influence their properties and applications in fields like medicinal chemistry and materials science.

Computational and Theoretical Insights: An overview of how computational chemistry, particularly Density Functional Theory (DFT), has contributed to understanding the electronic structure, reactivity, and photophysical behavior of these molecules will be presented.

The objective is to furnish a detailed and scientifically rigorous resource for chemists, material scientists, and researchers in related fields. By systematically organizing the information according to the specified outline, this review aims to facilitate a deeper understanding of the fundamental chemistry and applied significance of this compound.

Interactive Data Table: Properties of this compound Esters

| Property | Ethyl this compound | Methyl this compound |

| CAS Number | 10287-53-3 hampfordresearch.com | 1202-25-1 ontosight.ai |

| Molecular Formula | C₁₁H₁₅NO₂ hampfordresearch.com | C₁₀H₁₃NO₂ ontosight.ai |

| Molecular Weight | 193.24 g/mol hampfordresearch.com | 179.22 g/mol |

| Appearance | White to light tan powder/crystal sellchems.comhampfordresearch.com | - |

| Melting Point | 62-66 °C hampfordresearch.com | - |

| Absorption Max (λmax) | ~308-310 nm (in ethanol) sellchems.comphotochemcad.com | ~295-315 nm researchgate.net |

| Emission Max (λem) | - | ~330-360 nm (normal), ~460-475 nm (ICT) researchgate.net |

| Primary Application | Co-initiator in photopolymerization hampfordresearch.comsigmaaldrich.com | Fluorescent probe, synthetic intermediate ontosight.aibiosynth.com |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H10NO2- |

|---|---|

Poids moléculaire |

164.18 g/mol |

Nom IUPAC |

4-(dimethylamino)benzoate |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/p-1 |

Clé InChI |

YDIYEOMDOWUDTJ-UHFFFAOYSA-M |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Synthetic Strategies and Reaction Mechanisms of 4 Dimethylamino Benzoate and Its Derivatives

Established Synthetic Pathways for 4-(Dimethylamino)benzoate Synthesis

The production of this compound typically relies on well-established synthetic routes, including multi-step synthesis and esterification reactions.

Multi-step Synthetic Approaches and Intermediate Transformations

One common approach to synthesizing derivatives of this compound involves multi-step sequences. For instance, the synthesis of ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is achieved through a process that includes a Suzuki-Miyaura coupling reaction. This reaction couples 4-(dimethylamino)phenylboronic acid with methyl 4-(bromomethyl)benzoate, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as a base. The resulting intermediate, methyl 4-[4-(dimethylamino)benzyl]benzoate, is then converted to the final ethyl ester through hydrolysis or transesterification.

Another multi-step synthesis involves the reaction of 4-(dimethylamino)benzoic acid with ethylenediamine (B42938) and formaldehyde (B43269) to introduce a 1,1'-[(methylimino)di-2,1-ethanediyl] moiety. A key intermediate in many syntheses is 4-(dimethylamino)benzoic acid itself, which can be prepared by reacting benzoic acid with dimethylamine. drugfuture.com

A different strategy for creating derivatives begins with p-(dimethylamino)-benzoic acid and ethanol (B145695), using a protonic acid as a catalyst. google.com Alternatively, benzocaine (B179285) (ethyl-4-aminobenzoate) can be prepared from 4-nitrobenzoic acid. This process involves adding 4-nitrobenzoic acid, absolute ethanol, a solid catalyst, and a water-carrying agent to a reaction vessel. The mixture is heated to reflux to separate water. The resulting solution is then subjected to a hydrogenation reaction using a Pd/C catalyst to yield benzocaine. google.com

Esterification Reactions and Catalytic Considerations

Esterification is a fundamental reaction in the synthesis of this compound esters. A common method is the reaction of 4-(dimethylamino)benzoic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). nih.gov Controlling the temperature (typically between 60–80°C) and maintaining anhydrous conditions are crucial to prevent hydrolysis and optimize the yield.

Eco-friendly methodologies have been developed for the synthesis of aromatic esters like 2-ethylhexyl this compound. nih.gov These methods include solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, often enhanced by microwave activation. nih.gov For instance, the alkylation of in situ preformed carboxylates with alkyl bromides using PTC has proven effective. nih.gov

The synthesis of 2-ethylhexyl 4-dimethylaminobenzoate can also be achieved by heating 2-ethylhexyl alcohol and ethyl p-dimethylaminobenzoate in xylene with a TiO(acac)₂ catalyst. chemicalbook.com For the synthesis of more complex derivatives, such as '(E)-(2-(hydroxymethyl)-5-oxo-4-(pyridin-3-ylmethylene)-tetrahydrofuran-2-yl)methyl this compound', esterification of a complex alcohol with 4-(dimethylamino)benzoic acid is a key step. ontosight.ai

Catalysts play a vital role in these reactions. While traditional acid catalysts are common, other systems have been explored. For example, the synthesis of benzocaine can utilize rare-earth oxides like neodymium sesquioxide, erbium oxide, or holmium oxide as solid catalysts in the esterification step. google.com In some polyester (B1180765) synthesis, a combination of p-toluenesulfonic acid (PTSA) and 4-(dimethylamino)pyridine (DMAP) is used. nih.gov Hyperbranched immobilized DMAP catalysts have also been developed and show high catalytic activity in acetylation reactions. academie-sciences.fr

| Product | Reactants | Catalyst/Reagents | Conditions | Yield |

| Methyl 4-[4-(dimethylamino)benzyl]benzoate | 4-(dimethylamino)phenylboronic acid, Methyl 4-(bromomethyl)benzoate | Pd(PPh₃)₄, K₂CO₃ | Acetonitrile (B52724)/water, reflux, 6 h | 48% |

| Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate | Intermediate from above | - | Hydrolysis or transesterification | - |

| 2-Ethylhexyl this compound | 2-Ethylhexyl alcohol, Ethyl p-dimethyaminolbenzoate | TiO(acac)₂ | Xylene, heating | 98% |

| Benzocaine (Ethyl-4-aminobenzoate) | 4-Nitrobenzoic acid, Absolute ethanol | Solid catalyst (e.g., rare-earth oxide), Water carrying agent, then Pd/C | Reflux, then hydrogenation | >99.5% purity |

Advanced Synthetic Methodologies for Novel this compound Derivatives

Recent research has focused on developing novel derivatives of this compound with specific functional properties, such as dual fluorescence, and their incorporation into complex molecular structures.

Development of Dual-Fluorescent this compound Derivatives

Derivatives of 4-(dimethylamino)benzonitrile (B74231) (DMABN) that exhibit dual fluorescence have been synthesized for use as fluorescent probes. rsc.orgresearchgate.net These compounds, such as 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate and 5-(oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate, are designed to be incorporated into proteins to study their local environment. rsc.org The dual fluorescence arises from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. researchgate.net The synthesis of these probes involves creating derivatives of 4-(N,N-dimethylamino)benzoic acid that include a spacer and an aldehyde group. rsc.org

The photophysical properties of these molecules, including their dual fluorescence, can be influenced by their environment, such as encapsulation in cyclodextrins. researchgate.net For example, cyclodextrin (B1172386) derivatives bearing a p-(dimethylamino)benzoyl (DMAB) moiety have been synthesized as fluorescent sensors for molecular recognition. researchgate.net Additionally, a chiral chromophoric host possessing a 4-(N,N-dimethylamino)benzoate (DMAB) group has been synthesized and used as a probe for sulfate (B86663) anions, demonstrating the versatility of these fluorescent derivatives. acs.org

Hydrothermal Synthesis Routes for Lanthanide Complexes involving 3-Dimethylaminobenzoic Acid

While the provided outline specifies this compound, related research on the 3-isomer provides insights into the synthesis of metal complexes. Lanthanide complexes with 3-dimethylaminobenzoic acid and other ligands have been synthesized, often using hydrothermal methods. researchgate.netresearchgate.net For example, two isostructural lanthanide complexes with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) (where Ln = Gd, Tb) were synthesized by solvent evaporation. researchgate.net These complexes form dimeric structures. researchgate.net

Hydrothermal synthesis has also been used to create lanthanide coordination polymers with other benzoic acid derivatives and ancillary ligands. acs.orgacs.orgnih.gov These methods can produce one-dimensional, two-dimensional, or three-dimensional structures with interesting luminescent and magnetic properties. researchgate.netacs.org The coordination modes of the carboxylate ligands and the nature of the ancillary ligands play a crucial role in determining the final structure and properties of the complexes. researchgate.netnih.gov

Mechanistic Investigations of Chemical Reactions involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic procedures and predicting product formation.

One area of investigation is the demethylation of 2-ethylhexyl this compound (ODPABA), a common sunscreen agent. atlasofscience.org This process can be initiated by UV light and disinfectants like H₂O₂ and NaOCl, leading to the formation of formaldehyde. atlasofscience.org The demethylation can proceed through two possible pathways: a radical mechanism involving one-electron oxidation, which is favored under UV irradiation, and an ionic mechanism involving an electrophilic attack on the amino group. atlasofscience.org Quantum-chemical calculations have shown that the nitrogen atom of ODPABA is susceptible to electrophilic attack by species like HOCl. atlasofscience.org

In another context, ethyl this compound (4E) has been shown to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems in the presence of a base like hydroxyapatite (B223615). researchgate.net The proposed mechanism involves the formation of a complex between the amine and the acidic monomer, which then initiates radical polymerization. researchgate.net The pH and buffering capacity of the system significantly affect the rate of polymerization and the degree of conversion. researchgate.net

Furthermore, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with phthalimide (B116566) produces a 2,5-benzodiazocine derivative which can rearrange in alcoholic solvents to form 2-(5'-dimethylamino-4',4'-dimethyl-4'H-imidazol-2'-yl)benzoates. uzh.ch This rearrangement is proposed to occur through a ring contraction/ring opening sequence. uzh.ch

Oxidation, Reduction, and Substitution Reaction Mechanisms

The reactivity of this compound derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. The dimethylamino group, being a strong electron-donating group, and the benzoate (B1203000) group, an electron-withdrawing group, create a push-pull system that affects the molecule's electrochemical properties and reaction pathways.

Oxidation and Reduction: The electrochemical oxidation of 4-substituted N,N-dimethylanilines, including esters of 4-(dimethylamino)benzoic acid, has been shown to yield Mannich bases in the presence of silyl (B83357) enol ethers. cdnsciencepub.com The efficiency of this reaction is highly dependent on the oxidation potentials of the starting amine and the resulting Mannich base product. cdnsciencepub.com For derivatives with electron-donating substituents, the oxidation potential of the starting amine is lower than that of the product, leading to higher yields. cdnsciencepub.com Conversely, with electron-withdrawing substituents, the oxidation potentials are closer, resulting in lower yields of the Mannich base. cdnsciencepub.com

Studies on the degradation of 2-ethylhexyl this compound (ODPABA) have shown that oxidation can be induced by various agents, including sodium hypochlorite (B82951), hydrogen peroxide, and ozone, often in conjunction with UV radiation. researchgate.net The use of sodium hypochlorite with UV radiation proved to be the most effective method for degradation, though it leads to the formation of halogenated organic products. researchgate.net Hydrogen peroxide and ozone exhibit weaker oxidative activity, resulting in fewer degradation metabolites. researchgate.net The oxidation process can lead to the formation of hydroxylated derivatives and oxidative demethylation. nih.gov

The oxidation of aryl α-halo esters to aryl α-keto esters can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) under mild, metal-free aerobic conditions. nih.govacs.org The proposed mechanism involves the formation of a pyridinium (B92312) ylide intermediate, which undergoes a [3+2] cycloaddition with molecular oxygen. nih.govacs.org

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. smolecule.com In the case of 4-substituted-N-ethyl-N-methylanilines, nitrosative dealkylation via substitution is influenced by the acidity of the reaction medium. At high acidity, deethylation is the primary reaction, while demethylation is favored at a pH of 2 or higher. The mechanism can involve the oxidation of the substrate to an amine radical cation by the nitrosonium ion (NO+).

The following table summarizes the effect of substituents on the electrochemical oxidation of 4-substituted N,N-dimethylanilines.

| Substituent (X) | Starting Amine | Oxidation Potential (E) of Amine | Oxidation Potential (E) of Mannich Base | Product Yield | Reference |

| CH₃ | 1a | More Cathodic | More Anodic | Good | cdnsciencepub.com |

| OCH₃ | 1b | More Cathodic | More Anodic | Good | cdnsciencepub.com |

| COOCH₃ | 1c | Similar | Similar | Low | cdnsciencepub.com |

Radical and Ionic Demethylation Pathways of this compound Derivatives

The demethylation of this compound derivatives, such as 2-ethylhexyl this compound (ODPABA), can proceed through both radical and ionic mechanisms, often initiated by external factors like UV light or chemical reagents. nih.govresearchgate.net These pathways are crucial in understanding the degradation and transformation of these compounds in various environments. researchgate.net

Radical Demethylation: Photo-induced demethylation, a common pathway for p-substituted N,N-dimethylaniline derivatives, occurs via a one-electron oxidation process. nih.gov This leads to the formation of a cation radical, which then undergoes deprotonation to yield an α-amino radical (R-Ph-N(CH₃)CH₂•). nih.gov This mechanism is a likely explanation for the photodegradation of N,N-dialkylated aromatic amines. nih.gov In irradiated systems, particularly in the presence of reactive chlorine and oxygen species (like •OH, Cl•, •OCl), the demethylation is likely induced by radical attack. nih.gov Thermodynamic calculations support this, indicating that hydrogen abstraction from the N(CH₃)₂ group is more probable than from the alkyl chain, highlighting the susceptibility of the dimethylamino group to oxidation. researchgate.net

Ionic Demethylation: In non-irradiated systems containing ODPABA and sodium hypochlorite (NaOCl), the demethylation reaction is proposed to follow an ionic mechanism. nih.govresearchgate.net The amino nitrogen atom in the ODPABA molecule is the most susceptible site for an electrophilic attack by hypochlorous acid (HOCl), which is the initial step of the ionic demethylation process. nih.govresearchgate.net Another proposed pathway involves the elimination of NOH from a nitrosammonium ion.

The formation of formaldehyde is a documented byproduct of both radical and ionic demethylation of ODPABA. nih.govresearchgate.net Studies have shown that the highest concentration of formaldehyde is produced in a reaction mixture of ODPABA, hydrogen peroxide (H₂O₂), and UV light, indicating a significant radical pathway contribution. nih.govresearchgate.net

The table below outlines the key differences between the radical and ionic demethylation pathways for p-substituted N,N-dimethylaniline derivatives.

| Feature | Radical Demethylation | Ionic Demethylation | Reference |

| Initiation | UV light, Reactive Oxygen/Chlorine Species | Electrophilic attack (e.g., by HOCl) | nih.govresearchgate.net |

| Key Intermediate | Cation radical followed by α-amino radical | Nitrosammonium ion or direct electrophilic adduct | nih.gov |

| Primary Step | One-electron oxidation | Electrophilic attack on the nitrogen atom | nih.gov |

| Example Condition | ODPABA/H₂O₂/UV system | ODPABA/NaOCl system (non-irradiated) | nih.govresearchgate.net |

| Outcome | N-dealkylation, formaldehyde formation | N-dealkylation, formaldehyde formation | nih.govresearchgate.net |

Spontaneous Polymerization Initiation Mechanisms by this compound

Ethyl this compound (EDB or 4E) is a well-known amine synergist and photoinitiator used in polymerization reactions, particularly in dental adhesives and UV-curable coatings. fscichem.comresearchgate.netpcimag.com It can trigger polymerization through different mechanisms, including spontaneous initiation in specific formulations.

Spontaneous polymerization of aqueous acidic dental adhesive systems containing EDB can be initiated by the addition of a base, such as hydroxyapatite (HAp). researchgate.netnih.gov This self-cure mechanism is crucial for applications where light curing might be inadequate. researchgate.net The adhesive system typically consists of a monomer mixture like bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (2MP) and 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov

The proposed mechanism for this spontaneous polymerization involves a two-step reaction between the acidic monomer (e.g., 2MP) and the aromatic amine (EDB). nih.gov

Complex Formation: Initially, a complex is formed through the interaction of the acidic hydrogen from the monomer with the nitrogen atom of EDB. This complex is relatively stable. nih.gov

Radical Generation: The decomposition of this complex to generate initiating free radicals requires an external additive like HAp. nih.gov The HAp is thought to buffer the acidic monomer, which may release the EDB from the complex, allowing it to initiate polymerization. nih.gov

The efficiency of this spontaneous polymerization is dependent on several factors. Higher concentrations of both HAp and EDB lead to a higher degree of conversion and a faster rate of polymerization. nih.gov The pH of the system also plays a critical role, with optimal conditions for one system reported to be between 1.0 and 1.8. researchgate.net

In photopolymerization, EDB acts as a highly efficient amine accelerator or co-initiator, often in combination with a photosensitizer like camphorquinone (B77051) (CQ). fscichem.comresearchgate.netacs.org It improves the effectiveness of the primary photoinitiator by promoting the formation of free radicals. fscichem.com This can occur through a coupling reaction with the photoinitiator, which lowers the activation energy, or by scavenging oxygen, thereby increasing the conversion of the initiator to its reactive radical form. fscichem.compcimag.com The efficiency of amines as initiators generally follows the order: tertiary > secondary > primary. researchgate.net

The performance of EDB-containing photoinitiator systems can be further enhanced by adding a third component, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP), creating a ternary system. researchgate.netresearchgate.net This three-component system can generate multiple initiating species, leading to higher monomer conversion in shorter activation times. researchgate.net

The table below details the components and outcomes of EDB-initiated polymerization systems.

| Polymerization System | Key Components | Initiation Mechanism | Outcome | Reference |

| Spontaneous | Acidic Monomer (e.g., 2MP), EDB, Base (e.g., HAp) | Formation and decomposition of an acid-amine complex, triggered by the base. | Spontaneous polymerization in the dark. | researchgate.netnih.gov |

| Binary Photoinitiation | Photosensitizer (e.g., CQ), EDB | EDB acts as a co-initiator, enhancing free radical formation from the photosensitizer upon light exposure. | Light-cured polymerization. | fscichem.comresearchgate.netacs.org |

| Ternary Photoinitiation | Photosensitizer (e.g., CQ), EDB, Iodonium (B1229267) Salt (e.g., DPIHP) | Generates additional reactive radicals through interaction with the iodonium salt. | Improved polymerization rate and degree of conversion. | researchgate.netresearchgate.net |

Photophysics and Excited State Dynamics of 4 Dimethylamino Benzoate

Electronic Absorption and Emission Characteristics of 4-(Dimethylamino)benzoate

The electronic absorption and emission properties of this compound (DMAB) and its esters are characterized by a strong dependence on the surrounding environment, particularly solvent polarity. The absorption spectra typically feature maxima in the range of 295-315 nm. researchgate.net For instance, ethyl this compound shows an absorption maximum at 310.25 nm in ethanol (B145695). photochemcad.com The fluorescence behavior is particularly notable for its dual-fluorescence characteristics in polar solvents, a phenomenon that has been the subject of extensive research.

The hallmark of this compound's photophysics is its dual fluorescence in polar solvents, consisting of a normal, locally excited (LE) fluorescence band at shorter wavelengths (typically 330-360 nm) and an anomalous, red-shifted band at longer wavelengths (e.g., 460-475 nm). researchgate.net This phenomenon is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netacs.org

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which is planar. In polar solvents, this LE state can undergo a conformational change involving the rotation of the dimethylamino group around the C-N bond. This twisting motion leads to the formation of a highly polar, charge-separated TICT state, where the dimethylamino group (donor) and the benzoate (B1203000) moiety (acceptor) are electronically decoupled. hu-berlin.de This highly stabilized TICT state is responsible for the red-shifted, anomalous fluorescence band. The stabilization of the TICT state is highly dependent on the polarity of the solvent; more polar solvents interact more strongly with the highly dipolar TICT state, lowering its energy and thus increasing the Stokes shift. acs.orgresearchgate.net The large Stokes shift observed, as high as 6,000 cm⁻¹, is a strong indicator of TICT state formation. researchgate.net

Theoretical studies using Density Functional Theory (DFT) support the TICT model, indicating that the highest occupied molecular orbital (HOMO) is typically localized on the N,N-dimethylaminobenzene moiety, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the phenyl benzoate unit, facilitating the charge transfer upon twisting. rsc.org

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Ethyl this compound | Ethanol | 310.25 | - | photochemcad.com |

| Ethyl this compound | Cyclohexane | - | 339 | photochemcad.com |

| DMAB-hindered amine adduct (ester) | Various (general range) | 295-315 | 330-360 (LE), 460-475 (TICT in polar) | researchgate.net |

| 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate (cis-isomer) | Cyclohexane | 332 | Dual fluorescence observed | rsc.org |

| 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate (cis-isomer) | Acetonitrile (B52724) | 344 |

The photophysical behavior of this compound is intricately linked to its molecular conformation. The key conformational coordinate is the twist angle of the dimethylamino group relative to the benzene (B151609) ring. hu-berlin.de A Franck-Condon analysis of the related molecule 4-dimethylaminobenzonitrile (DMABN) suggests that upon excitation, the dimethylamino group is displaced by approximately 30° relative to its planar ground state orientation. colostate.edu This initial twisting facilitates the transition to the fully perpendicular TICT state in polar environments.

The presence of different conformers and isomers can lead to complications in the photophysical behavior, such as dependence on the excitation wavelength. rsc.orgrsc.org Studies on derivatives have shown that the relative intensities of the LE and TICT fluorescence bands can be influenced by the specific wavelength of light used for excitation. rsc.orgresearchgate.net This dependence arises because different ground-state conformers may have slightly different absorption spectra, and upon excitation, they may lead to the LE and TICT states with varying efficiencies. For example, in some derivatives of DMABN, the fluorescence excitation spectra monitored at the two different emission bands (LE and TICT) are not identical, indicating that the emitting states are populated from different ground-state populations or through different excited-state pathways. researchgate.net

Advanced Spectroscopic Probes for this compound Excited States

To unravel the complex dynamics of the excited states in this compound and related molecules, researchers employ advanced spectroscopic techniques that provide detailed structural and temporal information.

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is a powerful tool for resolving and assigning electronic transitions. For molecules like this compound, which possess overlapping absorption bands, MCD can help distinguish between different excited states.

In studies of closely related compounds like 4-(dimethylamino)pyridine derivatives, MCD spectra have revealed the presence of multiple electronic transitions within a single broad absorption band. These transitions, often assigned to ¹Lb, ¹La, and n,π* states, show distinct MCD signals (positive or negative B-terms). Changes in the MCD spectra upon structural modification, such as methylation that induces steric hindrance and twisting of the dimethylamino group, provide direct evidence of the substituent's effect on the electronic structure. By comparing experimental MCD spectra with quantum chemical calculations (e.g., TD-DFT), a more definitive assignment of the excited states involved in the photophysical processes can be achieved. This approach helps to build a more complete picture of the state ordering and mixing that governs the formation of the TICT state.

To understand the specific role of solvent molecules in stabilizing charge-transfer states, researchers study isolated, jet-cooled molecular clusters using techniques like infrared depletion spectroscopy. acs.orgacs.org This method provides vibrational spectra of size-selected clusters in their electronic excited state.

For methyl 4-(N,N-dimethylamino)benzoate (DMABME), ion-depletion IR spectroscopy has shown that a minimum of two water molecules are required to be complexed with the molecule for the anomalous, red-shifted (TICT) fluorescence to occur in the gas phase. acs.org High-level quantum-chemical calculations have identified two stable isomers for the DMABME-(H₂O)₂ cluster: one where the water dimer is hydrogen-bonded to the carbonyl oxygen and another where it is bonded to the amino nitrogen. acs.org Surprisingly, the computed IR spectra indicated that it is the N-bonded isomer that is responsible for the red-shifted fluorescence. acs.org This demonstrates that specific microsolvation at the donor site is crucial for triggering the charge transfer and subsequent fluorescence. Time-resolved IR spectroscopy on related systems in bulk solution further corroborates the role of specific interactions, such as hydrogen bonding, in the dynamics of the intramolecular charge transfer (ICT) state. researchgate.netnih.gov

Photophysical Modulations in this compound Derivatives

Modifying the molecular structure of this compound provides a powerful strategy to tune its photophysical properties for various applications, such as fluorescent probes.

Introducing different functional groups or linkers can alter the relative energies of the LE and TICT states, thereby affecting the fluorescence quantum yield and the ratio of the dual emission bands (ITICT/ILE). rsc.orgrsc.org For example, a derivative of this compound incorporating a cholic acid scaffold and a guanidinium (B1211019) group was designed as a ratiometric fluorescent sensor for amino acids. rsc.org The proximity of the charged guanidinium group to the DMAB fluorophore significantly influenced the TICT formation process. Upon binding an amino acid, the activation energy for TICT formation increased, leading to a measurable decrease in the ITICT/ILE ratio. rsc.org

Similarly, adducts of 4-(dimethylamino)benzoic acid with sterically hindered amines have been synthesized. researchgate.net These derivatives maintain the characteristic dual fluorescence, with absorption maxima between 295-315 nm and emission from both LE (330-360 nm) and TICT (460-475 nm in polar solvents) states. researchgate.net The efficiency of these processes, however, is modulated by the attached amine group. Another study on a series of mesogenic 4-((4-(alkoxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoates showed that varying the length of a terminal alkoxy chain influenced the mesophase behavior while retaining the dual emission characteristics in polar solvents like acetonitrile and dimethyl sulfoxide. rsc.org

The widely used sunscreen agent 2-ethylhexyl this compound (also known as octyl dimethyl PABA or OD-PABA) is another important derivative whose photophysical and photochemical properties are of significant interest for both its UV-filtering efficacy and its environmental fate. sigmaaldrich.com

| Derivative | Key Structural Feature | Observed Photophysical Behavior | Reference |

|---|---|---|---|

| Cholic acid-guanidinium conjugate | Guanidinium group near DMAB | Ratiometric sensing of amino acids via modulation of ITICT/ILE. | rsc.org |

| Adduct with 2,2,6,6-tetramethyl-4-hydroxypiperidine | Sterically hindered amine | Dual fluorescence with weak overall intensity but large Stokes shift (~6000 cm⁻¹). | researchgate.net |

| 4-((4-(dodecyloxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoate | Long alkoxy chain | Exhibited dual emission in various polar solvents (e.g., THF, acetonitrile). | rsc.org |

| 2-ethylhexyl this compound (OD-PABA) | Ester used in sunscreens | Acts as an organic UV filter. | sigmaaldrich.com |

Structural Changes and their Impact on Charge-Transfer Absorption and Quantum Yield

The photophysical characteristics of this compound and its esters are profoundly influenced by structural rearrangements in the excited state, primarily the twisting of the dimethylamino group relative to the plane of the benzene ring. This process leads to the formation of a highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state, which significantly affects the molecule's absorption and emission properties.

Upon excitation in non-polar solvents, these molecules typically exhibit a locally excited (LE) state fluorescence. However, in polar solvents, a second, red-shifted emission band appears, which is attributed to the emission from the TICT state. researchgate.net The stabilization of this charge-separated state by the polar solvent environment is a key factor in its formation. The structural change, i.e., the rotation of the dimethylamino group, is crucial for the charge transfer to occur.

The environment surrounding the molecule plays a critical role in modulating the formation and stability of the TICT state, which in turn dictates the charge-transfer absorption characteristics and the fluorescence quantum yield. The polarity of the solvent is a determining factor; more polar solvents tend to stabilize the charge-separated TICT state, leading to a more pronounced red-shifted emission and often a lower fluorescence quantum yield due to the opening of non-radiative decay channels. scholaris.ca

The following table illustrates the solvent-dependent photophysical properties of Ethyl this compound, a closely related derivative, highlighting the impact of the environment on its absorption and emission characteristics.

Table 1: Photophysical Data for Ethyl this compound in Different Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|

| Ethanol | 310.25 | 23,200 | Not specified |

| Cyclohexane | Not specified | Not specified | 0.29 |

Data sourced from PhotochemCAD database. photochemcad.com

The data indicates a significant fluorescence quantum yield in the non-polar solvent cyclohexane, where the formation of the TICT state is less favored. In contrast, while specific quantum yield data in ethanol is not provided in the initial dataset, it is generally observed that the quantum yield of the LE emission decreases in polar solvents as the formation of the TICT state becomes a competing and often more favorable de-excitation pathway.

Energy Transfer Mechanisms in this compound Complexes

The excited-state dynamics of this compound can be further manipulated through the formation of complexes with host molecules, such as cyclodextrins. These host-guest systems provide a nanocavity that can alter the local environment of the guest molecule, thereby influencing energy transfer processes.

The formation of inclusion complexes with cyclodextrins can significantly impact the fluorescence properties of this compound derivatives. The constrained environment of the cyclodextrin (B1172386) cavity can restrict the rotational motion of the dimethylamino group, thus hindering the formation of the TICT state. This often leads to an enhancement of the locally excited (LE) fluorescence. The stoichiometry of these complexes, whether 1:1 or 1:2 (guest:host), also plays a crucial role in determining the photophysical outcome. researchgate.net

Time-resolved fluorescence studies on ethyl 4-(N,N-dimethylamino)benzoate in viscous polar solvents have revealed the presence of multiple fluorescing species, indicating a sequential process where the initially excited species can convert into a different fluorescent species, which can then interact with the solvent to form a solute-solvent exciplex. rsc.org This highlights the complexity of the energy transfer pathways available to these molecules in solution.

Furthermore, cyclodextrin-promoted energy transfer has been observed between various guest molecules, where the cyclodextrin acts as a scaffold to bring a donor and an acceptor in close proximity, facilitating efficient energy transfer that is not strictly dependent on the spectral overlap associated with Förster resonance energy transfer (FRET). nih.gov This proximity-induced energy transfer can be a highly efficient de-excitation pathway for the encapsulated guest molecule.

Computational and Theoretical Chemistry of 4 Dimethylamino Benzoate Systems

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the behavior of 4-(dimethylamino)benzoate at the electronic level. These methods model the distribution of electrons and predict how the molecule interacts with light, providing a basis for interpreting spectroscopic data and predicting photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited-state properties of molecules like this compound. It is instrumental in analyzing their electronic structure and optical absorption characteristics. scispace.com

Studies on p-N,N-(dimethylamino)benzoic acid (4-DMABA) and its derivatives have employed TD-DFT to investigate their potential as dye sensitizers in solar cells. scispace.comresearchgate.net These calculations determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various photophysical properties. scispace.comresearchgate.net For instance, in one study, the TD-B3LYP/6-311++G** level of theory predicted an intense electronic transition at a maximum absorption wavelength (λmax) of 290 nm, which was primarily attributed to a HOMO -> LUMO transition. scispace.com This calculated value showed a slight red-shift compared to the experimental data. scispace.com

The choice of functional and basis set within the TD-DFT framework is crucial for accuracy. Calculations on 4-DMABA have utilized functionals like B3LYP and MPW1PW91 with basis sets such as 6-31G(d) and 6-311+G(2d,p) to compute potential energy surfaces and excitation energies. acs.org These theoretical models help to explain the dual fluorescence observed in some N,N-dimethylaniline derivatives, a phenomenon linked to the formation of an intramolecular charge transfer (ICT) state upon excitation. acs.org

In a study on a mesogenic series containing the this compound unit, TD-DFT calculations revealed that the HOMO is localized on the N,N-dimethylaminobenzene part of the molecule, while the LUMO is concentrated on the phenyl benzoate (B1203000) unit. rsc.org This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system and is fundamental to its charge-transfer properties. scispace.comrsc.org The calculations also identified the specific orbitals involved in the dominant electronic transitions and their corresponding energies and oscillator strengths. rsc.org

Table 1: Selected TD-DFT Calculated Parameters for this compound and Analogues

| Compound | Method (Functional/Basis Set) | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| 4-DMABA | TD-B3LYP/6-311++G | λmax (nm) | 290 | scispace.com |

| 4-DMABA | TD-B3LYP/6-311++G | Oscillator Strength (f) | 0.5297 | scispace.com |

| 4-DMABA | B3LYP/6-311++G** | Dipole Moment (Debye) | 5.164 | scispace.com |

| methyl 4-N,N-dimethylaminobenzoate (DMABME) | DFT/SCI | Splitting between Lb and La states (eV) | ~0.15 | acs.org |

| C12 mesogen homologue | TD-DFT | Fluorescence (nm) | 366 (with shoulder at 433) | rsc.org |

The semiempirical INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) method is another computational tool used to corroborate findings from other quantum chemical calculations and to interpret electronic spectra. researchgate.net It is particularly useful for calculating electronic transition energies and related properties for larger molecular systems.

In studies of 4-(dimethylamino)pyridine and its methylated derivatives, which are analogues of this compound, INDO/S calculations were performed alongside TD-DFT. researchgate.net These calculations supported the assignment of three low-energy transitions observed in the near-UV experimental spectra to the ¹Lb, ¹La, and ¹(n,π*) excited states. The results from both INDO/S and TD-DFT methods were in agreement, providing a robust interpretation of the experimental data. researchgate.net The INDO/S method also allows for the computation of magnetic circular dichroism (MCD) Faraday B terms, which further aids in the assignment of electronic transitions.

Molecular Dynamics and Conformer Analysis for Photophysical Interpretations

The photophysical properties of this compound and related donor-acceptor systems are often dictated by changes in molecular geometry upon excitation. Conformer analysis, particularly focusing on the excited state, is crucial for interpretation. researchgate.net A key concept in this area is the Twisted Intramolecular Charge Transfer (TICT) model. acs.orgresearchgate.net

This model posits that after initial excitation to a locally excited (LE) state, the molecule can relax into a lower-energy TICT state through rotational isomerization, specifically by twisting the dimethylamino group relative to the benzene (B151609) ring. researchgate.net This twisting leads to a decoupling of the π-systems of the donor and acceptor moieties, resulting in a highly polar state with significant charge separation. This process is often invoked to explain the dual fluorescence observed in polar solvents for many of these compounds. researchgate.net

Theoretical studies have mapped the potential energy surfaces of these molecules as a function of the twisting and wagging motions of the dimethylamino group. acs.orgresearchgate.net For 4-(N,N-dimethylamino)benzonitrile (DMABN), a closely related analogue, DFT/SCI calculations found a global minimum on the first excited state potential energy surface corresponding to a structure where the dimethylamino group is twisted by 60°. acs.org These computational results strongly support the TICT model as the origin of the anomalous, red-shifted fluorescence band. acs.orgresearchgate.net The energy barrier to reach this TICT state from the initially excited state has also been calculated, providing insight into the kinetics of the process. acs.org

Mechanistic Predictions via Fukui Function Analysis and Thermodynamic Calculations

Quantum-chemical methods are powerful tools for predicting the environmental fate and reactivity of chemical compounds. researchgate.net For analogues of this compound, such as the UV filter 2-ethylhexyl this compound (ODPABA), a combination of Fukui function analysis and thermodynamic calculations has been used to elucidate degradation mechanisms. researchgate.netnih.gov

Fukui functions provide a measure of local reactivity, identifying the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netyoutube.com In the case of ODPABA demethylation in the presence of hypochlorous acid (HOCl), Fukui analysis established that the amino nitrogen atom is the most susceptible site for an electrophilic attack by HOCl. researchgate.netnih.gov This finding supports an ionic mechanism for demethylation, where the initial step is the attack on the nitrogen atom. researchgate.netresearchgate.net

Thermodynamic calculations complement this analysis by assessing the energetics of potential reaction pathways. For ODPABA, these calculations showed that the abstraction of a hydrogen atom from the N(CH₃)₂ group is thermodynamically more probable than from the 2-ethylhexyl group. researchgate.netnih.gov This indicates a higher susceptibility of the N-methyl groups to oxidation, which is a key step in radical-mediated degradation pathways, particularly in irradiated systems. researchgate.netnih.gov Together, these computational approaches allow for the prediction of two distinct demethylation mechanisms: an ionic pathway in non-irradiated systems and a radical-based pathway in the presence of UV light. researchgate.netnih.gov

Table 2: Mechanistic Insights from Fukui and Thermodynamic Analyses for ODPABA

| Condition | Predicted Mechanism | Key Computational Finding | Reference |

|---|---|---|---|

| Non-irradiated, with NaOCl | Ionic Demethylation | Fukui function shows the amino nitrogen is the most susceptible site for electrophilic attack. | researchgate.netnih.gov |

| Irradiated (UV) | Radical Demethylation | Thermodynamic calculations show H-abstraction from the N(CH₃)₂ group is more probable than from the ethylhexyl group. | researchgate.netnih.gov |

Theoretical Insights into Decomposition Pathways of this compound Analogues

Theoretical calculations provide valuable insights into the various decomposition pathways available to this compound analogues under different environmental conditions. As seen with ODPABA, the primary degradation process often involves the N-demethylation of the dimethylamino group, leading to the formation of formaldehyde (B43269). researchgate.netresearchgate.netnih.gov

Computational studies have helped to delineate the specific mechanisms of this decomposition. In the presence of disinfecting agents like NaOCl, an ionic pathway initiated by electrophilic attack on the nitrogen atom is predicted. researchgate.netnih.gov In contrast, under UV irradiation, especially with reactive oxygen species like those generated from H₂O₂, a radical-based mechanism is favored. researchgate.netnih.gov The thermodynamic preference for hydrogen abstraction from the methyl groups of the N(CH₃)₂ moiety strongly suggests this as the initiation step for radical decomposition. researchgate.netnih.gov

Other theoretical studies on related compounds have explored different decomposition routes. For instance, investigations into N-acyloxy-N-alkoxyamides have detailed radical decomposition pathways. mdpi.com In the context of organometallic catalysts, decomposition can occur via hydrolysis or through bimolecular collisions, pathways that can be influenced by the steric bulk of substituents. mpg.de For terminal alkynes interacting with certain catalysts, a pathway involving transannular C-H activation has been identified, though this often requires thermal energy. mpg.de These examples highlight the utility of theoretical chemistry in predicting and understanding the diverse and complex decomposition pathways of functionalized molecules.

Applications of 4 Dimethylamino Benzoate in Advanced Materials Science

Photoinitiating Systems and Radical Chemistry Mechanisms involving 4-(Dimethylamino)benzoate

The efficacy of photopolymerization often relies on multi-component photoinitiating systems (PIS) where this compound acts as a crucial electron and proton donor. Its interaction with photosensitizers under light exposure leads to the formation of reactive species that initiate and sustain the polymerization chain reaction.

Co-initiation in UV and LED Polymerization Systems (Norrish Type II)

This compound is a classic co-initiator, or synergist, for Norrish Type II photoinitiators. hampfordresearch.comresearchgate.net These photoinitiators, such as camphorquinone (B77051) (CQ) and benzophenones, are excited to a triplet state upon absorbing light. astm.orgepo.org In this excited state, they cannot by themselves efficiently produce the free radicals needed for polymerization. epo.org

This is where this compound comes in. It interacts with the excited Type II photoinitiator in a process involving two key steps:

Electron Transfer : The amine group of this compound donates an electron to the excited photoinitiator. hampfordresearch.com

Proton Transfer : Following the electron transfer, a proton is abstracted from the amine, specifically from a carbon atom adjacent to the nitrogen. hampfordresearch.com

This sequence results in the formation of a reactive α-amino radical. This radical is highly effective in initiating the polymerization of unsaturated monomers, such as acrylates, by adding to their carbon-carbon double bonds. hampfordresearch.combeilstein-journals.org This entire process allows for the efficient use of light energy from UV or visible LED sources to cure materials. hampfordresearch.commdpi.com

Oxygen Inhibition Reduction Mechanisms by this compound

A significant challenge in free-radical polymerization is oxygen inhibition. Atmospheric oxygen can interact with both the excited photoinitiator and the growing polymer chains, quenching them and forming unreactive peroxy radicals. ulaval.ca This leads to incomplete curing, resulting in tacky surfaces and diminished mechanical properties. ulaval.ca

Amines, including this compound, are well-established as effective agents for mitigating oxygen inhibition. hampfordresearch.comgoogle.com The α-amino radicals generated during the co-initiation process (as described in 5.1.1) can react with and consume dissolved oxygen. This reaction produces the highly reactive α-amino radicals which can further initiate polymerization. By scavenging oxygen, this compound allows the polymerization to proceed even in the presence of air, leading to a more complete and uniform cure. nih.govpreprints.org

Photocatalytic Roles in Free Radical Polymerization and Organic Reactions

In more complex multi-component systems, this compound can participate in photoredox catalytic cycles. beilstein-journals.orgmdpi.com These systems often consist of a photosensitizer (or photocatalyst), an oxidizing agent (like an iodonium (B1229267) salt), and a reducing agent, a role fulfilled by this compound. beilstein-journals.orgrsc.org

Mechanistic Studies in Polymer Synthesis and Modification

The inclusion of this compound in polymer formulations is primarily as a functional additive rather than a structural monomer. Its presence, and its concentration relative to other components, has a marked influence on both the polymerization kinetics and the final properties of the cured material.

Role as Monomer or Additive in Polymer Synthesis

Research indicates that ethyl this compound has little to no tendency to co-polymerize within acrylate (B77674) systems. hampfordresearch.com Its principal function is that of an additive, specifically a co-initiator or polymerization synergist. hampfordresearch.com It is incorporated into formulations to facilitate the generation of free radicals from a primary photoinitiator. mdpi.combohrium.comnih.gov While polymers containing dimethylamino functional groups are synthesized for various applications, they are typically created using monomers where the polymerizable group is already part of the molecule, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), rather than by incorporating this compound as a monomeric unit. nih.govcmu.edu

Influence on Polymer Properties through this compound Incorporation

The concentration of this compound relative to the photoinitiator can be adjusted to tailor the final properties of the polymer network. Studies on dental resins have demonstrated these effects clearly.

One study investigated the impact of varying the ratio of ethyl this compound (EDMAB) to the photoinitiators camphorquinone (CQ) and phenylpropanedione (PPD). The results showed that increasing the amine ratio led to significant improvements in key polymer properties. bohrium.comnih.gov Specifically, a higher amine concentration resulted in a higher maximum rate of polymerization, a greater final degree of conversion, and increased Knoop hardness. bohrium.comnih.gov However, this improvement came with a trade-off, as higher amine ratios also led to more pronounced yellowing of the final composite material. bohrium.comnih.gov

Interactive Table: Effect of Amine Ratio on Polymer Properties

| Photoinitiator | Amine (EDMAB) Ratio | Degree of Conversion (DC) | Max. Polymerization Rate (Rp,max) | Knoop Hardness (KH) | Water Solubility (Wsl) | Yellowing (+b value) |

| CQ | 2:1 | Lower | Lower | Lower | Higher | Lower |

| CQ | 1:2 | Higher | Higher | Higher | Lower | Higher |

| PPD | 2:1 | Lower | Lower | Lower | Higher | N/A |

| PPD | 1:2 | Higher | Higher | Higher | Lower | N/A |

| CQ-PPD | 2:1 | Lower | Lower | Lower | Higher | Lower |

| CQ-PPD | 1:2 | Higher | Higher | Higher | Lower | Higher |

| Data sourced from studies on experimental resin composites. bohrium.comnih.gov This table illustrates general trends. |

Further research has explored three-component systems containing a photoinitiator (like CQ), a co-initiator (like EDB), and an iodonium salt. The addition of the iodonium salt to a CQ/EDB system was found to significantly enhance the final properties of a model dental resin. nih.gov This three-component system yielded polymers with an increased degree of conversion, a higher glass transition temperature, and a greater rubbery modulus, which is related to the crosslink density of the polymer network. nih.gov

Interactive Table: Effect of Iodonium Salt on Resin Properties

| Photoinitiator System | Water Content | Rubbery Modulus | Glass Transition Temp. (Tg) | Degree of Conversion (DC) |

| CQ/EDMAB | Low | Lower | Lower | Lower |

| CQ/EDMAB/DPIHP | Low | Highest | Higher | Higher |

| CQ/EDMAB | High | Significantly Lower | Decreased | Higher |

| CQ/EDMAB/DPIHP | High | Highest | Higher | Higher |

| *DPIHP = Diphenyliodonium (B167342) hexafluorophosphate (B91526). Data sourced from a study on a model bisGMA/HEMA dental resin. nih.gov |

These findings underscore the critical role of this compound as an additive. By carefully controlling its concentration and using it in combination with other synergistic components, researchers can precisely tune the polymerization process and engineer materials with desired mechanical and physical characteristics. bohrium.comnih.govnih.gov

Design Principles for this compound-Containing Coatings and Adhesives

A fundamental application of this compound is in UV curing systems for coatings, inks, and adhesives. fle.com.twgrowthmarketreports.com In these systems, it acts as a co-initiator, typically with a photosensitizer like camphorquinone (CQ). nih.govscientificlabs.co.uk The combination of a photosensitizer and a co-initiator is essential for initiating the polymerization of monomer systems upon exposure to light. The photosensitizer absorbs light energy and transfers it to the co-initiator, which then generates the free radicals necessary to start the polymerization chain reaction.

The selection of this compound is influenced by its chemical structure, which allows it to efficiently participate in the photoinitiation process. growthmarketreports.com Its tertiary amine group is a key feature, enabling it to act as a hydrogen donor. nih.gov The concentration of this compound is a critical design parameter, with recommended dosages typically in the range of 2-5% w/w for UV curing applications. fle.com.tw

Research has shown that the ratio of the co-initiator to the photosensitizer significantly influences the quality of polymerization. nih.gov For instance, studies have compared the performance of EDMAB with other co-initiators in dental resin formulations, evaluating parameters like the degree of conversion and the rate of polymerization. nih.gov One study found that at a 0.5 wt% concentration with camphorquinone, EDMAB resulted in a degree of conversion of 68.2% after 600 seconds. nih.gov

Furthermore, the development of self-etch adhesives has introduced novel design considerations. In some systems, ethyl-4-(dimethylamino)benzoate can trigger the spontaneous polymerization of acidic dental adhesives in the presence of a base like hydroxyapatite (B223615), the mineral component of teeth. researchgate.net This self-cure mechanism is advantageous in situations where light curing might be inadequate. researchgate.net The effectiveness of this self-cure system is dependent on the pH and the buffer capacity of the environment. researchgate.net

The physical form of the photoinitiator, whether liquid or solid, also plays a role in the design of coatings and adhesives. growthmarketreports.com Liquid photoinitiators can offer advantages in terms of ease of incorporation and achieving a homogeneous mixture with other components. growthmarketreports.com

Research into Biological and Biomedical Applications of 4 Dimethylamino Benzoate Derivatives

Development and Mechanistic Studies of Fluorescent Probes based on 4-(Dimethylamino)benzoate

The intrinsic fluorescence of this compound derivatives makes them valuable tools for developing probes to study biological molecules and processes. These probes are designed to change their fluorescent properties upon interaction with a target, providing a detectable signal.

Probing Visual and Proton-Pumping Opsin Proteins

Researchers have synthesized and studied derivatives of this compound as potential fluorescent probes for visual and proton-pumping opsin proteins like rhodopsin and bacteriorhodopsin. researchgate.netnih.gov These proteins are crucial for vision and cellular energy transduction, respectively. The probes are designed to fit into the chromophore-binding pocket of these proteins. researchgate.net For instance, compounds like 5-(oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate have been developed for this purpose. nih.gov The interaction of these probes with the protein can be monitored through changes in their fluorescence, providing insights into the protein's structure and function. acs.org

One key feature of these probes is their dual-fluorescence emission, which is influenced by charge-transfer interactions within the molecule. nih.gov Upon binding to the protein or a change in the electronic nature of the probe's acceptor moiety (for example, through protonation), a significant increase in the fluorescence quantum yield is observed. nih.gov This "light-up" effect is a desirable characteristic for a fluorescent probe, as it enhances the signal-to-noise ratio.

Design Considerations for Fluorescent Probe-Protein Interactions

The design of effective fluorescent probes based on this compound requires careful consideration of their photophysical properties and how they will interact with the target protein. The goal is to create a probe that exhibits a significant and specific change in its fluorescent signal upon binding.

A common strategy in probe design is to utilize intramolecular charge transfer (ICT). rsc.org ICT probes consist of an electron donor and an electron acceptor connected by a conjugated system. rsc.org The 4-(dimethylamino) group acts as a potent electron donor. When the probe interacts with its target, the electronic environment of the molecule is altered, leading to a change in the ICT process and, consequently, a change in the fluorescence emission. rsc.org

Furthermore, the design can incorporate specific reactive moieties that will interact with the target protein or be sensitive to the local environment, such as pH. acs.orgacs.org For example, the charge-transfer absorption of some probes disappears upon protonation, leading to a dramatic increase in fluorescence. nih.gov The photophysical behavior of these probes, including their absorption and emission wavelengths, can be influenced by the presence of different conformers and their interactions in the ground state. nih.govresearchgate.net

In Vitro Biotransformation Pathways of this compound Esters

Understanding how this compound esters are metabolized in the body is crucial for assessing their potential biological effects. In vitro studies using liver microsomes and other cellular components help to identify the metabolic pathways and the resulting metabolites.

Identification of Phase I and Phase II Metabolites (e.g., N,N-dimethyl-p-aminobenzoic acid)

The in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a common UV filter, has been studied using rat and human liver microsomes. nih.gov The primary metabolic transformation is the hydrolysis of the ester bond, a Phase I reaction, which leads to the formation of N,N-dimethyl-p-aminobenzoic acid (DMPA), also referred to as N,N-dimethyl-p-aminobenzoic acid (DMP). nih.govrsc.org Another Phase I metabolite identified is 4-methylaminobenzoic acid (MMP), which results from the demethylation of DMPA. rsc.orgrsc.orgscispace.com

Studies have shown that EDP is rapidly degraded to DMPA in both plasma and liver microsomes. rsc.orgrsc.orgscispace.com Further metabolism of DMPA to MMP has been observed in the presence of NADPH, suggesting the involvement of cytochrome P450 enzymes in the demethylation process. rsc.orgrsc.orgscispace.com While Phase I metabolites have been clearly identified, investigations into Phase II conjugation reactions, such as glucuronidation and acetylation, did not detect any conjugated products for EDP, although the acetylated product of the analogue p-aminobenzoic acid was found. nih.gov

| Parent Compound | Metabolic Phase | Metabolite | Abbreviation | Enzymes Implicated |

| 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Phase I | N,N-dimethyl-p-aminobenzoic acid | DMPA / DMP | Esterases |

| N,N-dimethyl-p-aminobenzoic acid (DMPA / DMP) | Phase I | 4-methylaminobenzoic acid | MMP | Cytochrome P450 |

Comparative Metabolic Pathway Analysis with Analogues (e.g., p-aminobenzoic acid)

To better understand the biotransformation of this compound esters, their metabolic pathways are often compared with those of structurally similar compounds, such as p-aminobenzoic acid (PABA). nih.gov PABA is a well-studied compound, and its metabolic fate is well-established. nih.gov

In comparative in vitro studies, while EDP did not show any Phase II metabolites, PABA was found to undergo acetylation. nih.gov This suggests that the N,N-dimethyl group on the amino function of EDP may hinder Phase II conjugation reactions that readily occur with the primary amino group of PABA. The rapid hydrolysis of EDP to DMPA is a key metabolic step, and the subsequent demethylation to MMP represents a further detoxification pathway. rsc.orgscispace.com The study of these pathways is important for understanding the potential for bioaccumulation and the toxicological profile of these compounds. sigmaaldrich.com

| Compound | Phase I Metabolites Identified | Phase II Metabolites Identified |

| 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | N,N-dimethyl-p-aminobenzoic acid (DMPA/DMP), 4-methylaminobenzoic acid (MMP) | None detected (in vitro) |

| p-Aminobenzoic acid (PABA) | Not the focus of EDP studies | Acetylated PABA |

Mechanistic Investigations of Antimicrobial Activity of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in various products. researchgate.netijcrt.orgoup.com The mechanism of their antimicrobial action is a subject of ongoing research.

The primary mechanism of antibacterial action for benzoic acid involves the disruption of the bacterial cell's internal pH. researchgate.netijcrt.org In its undissociated form, which is favored at low pH, benzoic acid can diffuse across the bacterial membrane. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons (H+ ions). researchgate.netnih.gov This acidification of the cytoplasm disrupts normal metabolic processes and cellular homeostasis, ultimately inhibiting bacterial growth. researchgate.netijcrt.org

The antimicrobial activity of benzoic acid derivatives can be influenced by the type, number, and position of substituents on the benzoic ring. nih.gov For instance, the addition of a hydroxyl or methoxyl group can alter the antibacterial effect. nih.gov Some studies have shown that molecules with a benzene (B151609) ring attached to amino, nitro, azo, diazo, or hydroxyl groups, along with a carboxyl group, can inhibit microbial growth through various mechanisms, including enzyme inhibition, chelation of metal ions, and interaction with proteins or DNA. researchgate.net

Furthermore, some benzoic acid derivatives have been found to act synergistically with other antimicrobial agents. For example, β-resorcylic acid, a derivative of benzoic acid, shows a synergistic staphylocidal effect when combined with capric acid. oup.comnih.gov The proposed mechanism for this synergy involves membrane disruption by capric acid, which facilitates the entry of the benzoic acid derivative into the bacterial cell, leading to cytoplasmic ion imbalance and cell death. nih.gov

Advanced Analytical Methodologies for 4 Dimethylamino Benzoate Research

Chromatographic and Spectrometric Approaches for Mechanistic Studies

Chromatography coupled with mass spectrometry provides powerful tools for the detailed investigation of 4-(dimethylamino)benzoate. These hybrid techniques allow for the separation, identification, and quantification of the parent compound and its transformation products.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable metabolites of this compound. Its high separation efficiency and sensitive detection capabilities make it suitable for identifying and quantifying trace amounts of metabolites in biological and environmental samples. researchgate.netuniroma1.it For instance, GC-MS has been successfully employed to determine the presence of 2-ethylhexyl this compound in various samples, often in conjunction with specific extraction methods to enhance sensitivity. xjtu.edu.cnresearchgate.net The technique has also been instrumental in screening for various photoinitiators, including derivatives of this compound, in food packaging materials. researchgate.netfood.gov.uk

A typical GC-MS analysis involves the separation of compounds in a gaseous mobile phase followed by their ionization and detection based on their mass-to-charge ratio. This allows for the creation of metabolite profiles, which are essential for understanding the metabolic fate of this compound in different systems. science.gov Research has demonstrated the utility of GC-MS in identifying and quantifying a range of photoinitiators, including ethyl-4-(dimethylamino)benzoate (EDB) and 2-ethylhexyl-4-dimethylamino benzoate (B1203000) (EHA), in plastic food packaging. researchgate.net

Table 1: Application of GC-MS in this compound Research

| Application | Target Analyte(s) | Sample Matrix | Key Findings |

|---|---|---|---|

| Metabolite Profiling | 2-ethylhexyl this compound | Water | Method developed for determination using membrane-assisted liquid-liquid extraction and GC-MS detection. xjtu.edu.cnresearchgate.net |

| Food Packaging Analysis | Ethyl-4-(dimethylamino)benzoate (EDB), 2-ethylhexyl-4-dimethylamino benzoate (EHA) | Plastic Food Packaging | Established a method for determining 10 photo-initiator residues with good linearity and recovery. researchgate.net |

| Screening of Photoinitiators | 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) | Food Packaging Materials | Developed screening methods for identifying potential migrants from plastic packaging. researchgate.netfood.gov.uk |

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile and thermally labile compounds, making it highly suitable for the study of this compound and its derivatives in complex matrices. This technique has been extensively used for the determination of photoinitiator residues, including 2-ethylhexyl-4-(dimethylamino)benzoate (EHA), in packaged milk and other food products. researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the confirmatory and quantitative analysis of trace-level contaminants. researchgate.net

In a notable application, an LC-ESI/MS/MS method was developed for the simultaneous determination of seven photoinitiator residues in packaged milk, achieving low limits of quantification. researchgate.net This highlights the capability of LC-MS to handle complex sample matrices and provide reliable quantitative data. Furthermore, LC-MS has been crucial in identifying potential analytical interferences when analyzing for compounds like bisphenol-A in dental resins, where co-elution with derivatives of this compound can lead to inaccurate quantification if less specific detection methods are used. nih.gov

Table 2: LC-MS Applications in this compound Analysis

| Application | Target Analyte(s) | Sample Matrix | Key Findings |

|---|---|---|---|

| Food Contaminant Analysis | 2-ethylhexyl-(4-dimethylamino)benzoate (EHA) | Packaged Milk | Developed a confirmatory and quantitative LC-ESI/MS/MS method with high sensitivity and satisfactory recovery. researchgate.net |

| Analysis of Dental Materials | Ethyl this compound | Dental Resin Extracts | LC/MS/MS proved crucial for accurate quantification by avoiding co-elution issues seen with LC/UV. nih.gov |

| Metabolomics | 2-ethylhexyl 4-(N,N-dimethylamino)benzoate | Human Urine | An automated on-line SPE-LC-MS/MS method was developed for targeted metabolomics analysis. sigmaaldrich.com |

Advanced Sample Preparation Techniques for Analytical Rigor

The accuracy and reliability of analytical results for this compound are heavily dependent on the sample preparation methods employed. Advanced techniques are necessary to extract and concentrate the analyte from complex sample matrices, thereby minimizing interference and enhancing detection sensitivity.

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this compound and its derivatives from various samples. researchgate.netresearchgate.net This method involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent. SPE has been successfully used in the analysis of photoinitiator residues in packaged milk, where it was employed to enrich and purify the analytes prior to LC-MS/MS analysis. researchgate.net The use of specific SPE cartridges, such as Oasis HLB, has been shown to provide satisfactory recovery and precision. researchgate.net

Furthermore, automated on-line SPE coupled with LC-MS/MS has been developed for the targeted metabolomics analysis of the sunscreen agent 2-ethylhexyl 4-(N,N-dimethylamino)benzoate in human urine, demonstrating the efficiency and high-throughput capability of this technique. sigmaaldrich.com

Table 3: Use of Solid-Phase Extraction in this compound Research

| Application | Analyte | Sample Matrix | SPE Sorbent/Method | Key Outcome |

|---|---|---|---|---|

| Food Analysis | Photoinitiator residues including EHA | Packaged Milk | Oasis HLB cartridges | Satisfactory recovery (80-111%) and precision (<12%). researchgate.net |